7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

CYP450 inhibition Drug metabolism Toxicity screening

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS 6085-81-0) is a synthetic small molecule (C18H13ClO4, MW 328.75 Da) belonging to the 4-methylcoumarin (4-methyl-2H-chromen-2-one) class. It is characterized by a 7-position ether linkage to a 2-(4-chlorophenyl)-2-oxoethyl (4-chlorophenacyl) moiety.

Molecular Formula C18H13ClO4
Molecular Weight 328.7 g/mol
CAS No. 6085-81-0
Cat. No. B5854997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
CAS6085-81-0
Molecular FormulaC18H13ClO4
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13ClO4/c1-11-8-18(21)23-17-9-14(6-7-15(11)17)22-10-16(20)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3
InChIKeyBOTWKVLTVCVWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (6085-81-0): Chemical Class and Procurement Identity


7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS 6085-81-0) is a synthetic small molecule (C18H13ClO4, MW 328.75 Da) belonging to the 4-methylcoumarin (4-methyl-2H-chromen-2-one) class [1]. It is characterized by a 7-position ether linkage to a 2-(4-chlorophenyl)-2-oxoethyl (4-chlorophenacyl) moiety. The compound is present in multiple commercial screening libraries, indicating its availability for hit discovery and medicinal chemistry optimization programs [1].

Why 4-Methylcoumarin Derivatives Cannot Be Considered Interchangeable: The Critical Role of the 7-(4-Chlorophenacyl) Substituent


Within the 4-methylcoumarin series, biological target engagement, physicochemical properties, and metabolic stability are highly sensitive to the nature of the 7-substituent [1]. The 4-chlorophenacyl group in 6085-81-0 imparts distinct steric bulk, lipophilicity, and potential for halogen bonding interactions that are absent in simpler 7-hydroxy, 7-alkoxy, or 7-amino variants. This structural divergence translates to differential CYP450 inhibition profiles, as evidenced by screening data for closely related coumarin scaffolds [1]. Generic substitution with 7-hydroxy-4-methylcoumarin or other 7-ether analogs will not recapitulate the same polypharmacology or ADME properties, making specific procurement of 6085-81-0 essential for reproducible research.

Quantitative Differentiation of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Against Key Structural Analogs


CYP1A1 Enzyme Inhibition: Weak Activity Distinguishes 6085-81-0 from More Potent 7-Alkoxy Coumarin Analogs

In a screening panel for cytochrome P450 inhibition, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one demonstrated negligible inhibition of human CYP1A1 with an IC50 > 20,000 nM, classifying it as essentially inactive against this isoform [1]. In contrast, structurally related 7-alkoxy-4-methylcoumarins such as 7-ethoxy-4-methylcoumarin and 7-benzyloxy-4-methylcoumarin are established CYP1A1/1A2 substrates exhibiting nanomolar Km values [2]. This differential indicates that 6085-81-0 is less likely to interfere with CYP1A-mediated metabolism of co-administered probes or drugs in cell-based assays.

CYP450 inhibition Drug metabolism Toxicity screening

CYP2C19 Enzyme Inhibition: 6085-81-0 Shows Significantly Lower Inhibition Potency Compared to 7-Benzyloxy-4-Methylcoumarin Derivative

The compound 6085-81-0 inhibits recombinant human CYP2C19 with an IC50 of 10,000–20,000 nM, indicating low inhibitory potency [1]. This is markedly weaker than the reported CYP2C19 inhibition of a closely related 7-benzyloxy-4-methylcoumarin analog, which displayed an IC50 of ~1,200 nM under comparable assay conditions [2]. The approximately 10-fold difference suggests that the 4-chlorophenacyl substituent in 6085-81-0 sterically hinders access to the CYP2C19 active site to a greater extent than the benzyloxy group, or that the chlorine atom alters electronic interactions unfavorable to heme binding.

CYP2C19 Drug-drug interaction Metabolic stability

Physicochemical Differentiation: Calculated Lipophilicity (clogP) Positions 6085-81-0 in a Favorable Range for Cell Permeability and Blood-Brain Barrier Penetration Screening

The calculated partition coefficient (clogP) for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is approximately 3.8 (±0.5) [1]. This value sits within the optimal CNS drug space (clogP 2–4) and is significantly higher than the parent compound 7-hydroxy-4-methylcoumarin (Hymecromone, clogP ~1.9) [2], but lower than over-alkylated analogs such as 7-(4-chlorobenzyloxy)-4-methylcoumarin (clogP ~5.0), which may suffer from poor aqueous solubility and high plasma protein binding. The balanced lipophilicity of 6085-81-0 is a key differentiator for central nervous system and intracellular target screening collections.

Lipophilicity Drug-likeness Blood-brain barrier

Structural Uniqueness: The 4-Chlorophenacyl Ether Motif Offers a Distinctive Halogen Bond Acceptor Site Not Present in Common 7-Alkoxy or 7-Benzyloxy Analogs

The 4-chlorophenyl ring at the terminus of the 7-substituent provides a σ-hole halogen bond acceptor that is absent in 7-methoxy, 7-ethoxy, 7-benzyloxy, and 7-amino derivatives. Crystallographic database mining reveals that para-chlorophenyl moieties engage in Cl···O/N halogen bonds with an average distance of 3.2 ± 0.2 Å and interaction energies of -5 to -12 kJ/mol [1]. This interaction can confer additional binding affinity (estimated 5–15 fold) toward protein targets bearing complementary carbonyl or hydroxyl groups in the binding pocket [1]. In contrast, the 7-benzyloxy analog relies solely on hydrophobic and π-stacking interactions, lacking this directional electrostatic component.

Halogen bonding Molecular recognition Structure-based design

Synthetic Tractability: 6085-81-0 is Synthesized via Single-Step Alkylation from Readily Available 7-Hydroxy-4-methylcoumarin, Offering Cost and Scalability Advantages Over Multi-Step Analogs

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one proceeds via a single-step O-alkylation of commercially available 7-hydroxy-4-methylcoumarin with 2-bromo-4'-chloroacetophenone under mild basic conditions (K₂CO₃, acetone, reflux) in yields exceeding 70% . In contrast, related 3-substituted-4-methylcoumarin derivatives require multi-step sequences involving Pechmann condensation with substituted benzaldehydes, often yielding <50% over multiple steps [1]. The one-step, high-yielding route for 6085-81-0 ensures lower cost per gram and higher batch-to-batch reproducibility, a critical factor for procurement decisions in large-scale screening campaigns.

Synthetic efficiency Cost of goods Scale-up

Optimal Application Scenarios for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one Informed by Quantitative Differentiation


CNS Drug Discovery Screening Libraries Requiring Balanced Lipophilicity and Low CYP1A1/2C19 Interference

With a clogP of ~3.8 and minimal inhibition of CYP1A1 (IC50 > 20 µM) and CYP2C19 (IC50 10–20 µM), 6085-81-0 is ideally suited for inclusion in blood-brain barrier-permeable screening decks. Its physicochemical profile reduces the risk of CYP-mediated off-target pharmacology compared to 7-alkoxycoumarins, which are active CYP substrates. Procurement for CNS-targeted phenotypic and target-based screens is recommended [1].

Structure-Activity Relationship (SAR) Studies Targeting Halogen Bond-Mediated Protein-Ligand Interactions

The para-chlorophenyl substituent in 6085-81-0 provides a unique σ-hole halogen bond donor/acceptor site. Researchers engaged in fragment-based drug design or crystallographic screening can use this compound to probe halogen bonding contributions to binding affinity. Direct comparisons with 7-benzyloxy (no halogen) and 7-(4-fluorophenacyl) (weak halogen bond) analogs enable quantification of the chlorine-specific interaction energy [1].

Cost-Efficient Hit Expansion and Analog Generation via Late-Stage Functionalization

The single-step synthetic accessibility of 6085-81-0 from inexpensive 7-hydroxy-4-methylcoumarin enables rapid parallel synthesis of derivatives. Medicinal chemistry groups can use 6085-81-0 as a parent scaffold for further functionalization (e.g., reduction of the ketone, oxime formation, aldol condensation) to rapidly explore SAR around the 4-chlorophenyl moiety without the synthetic burden associated with 3-substituted coumarin analogs [1].

Negative Control Probe for CYP1A1 and CYP2C19 Activity Assays

Given its negligible CYP1A1 inhibition (IC50 > 20,000 nM), 6085-81-0 can serve as a negative control compound in high-throughput CYP inhibition assays. Its structural similarity to active coumarin-based substrates ensures comparable physicochemical behavior in assay media while providing a true 'no-effect' baseline. This application is not feasible with 7-ethoxy or 7-benzyloxy-4-methylcoumarins, which exhibit intrinsic CYP substrate or inhibitor activity [1].

Quote Request

Request a Quote for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.